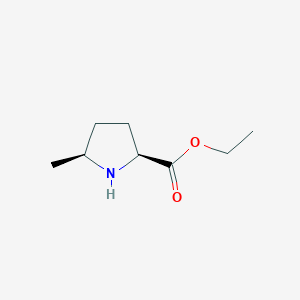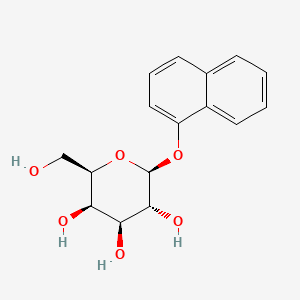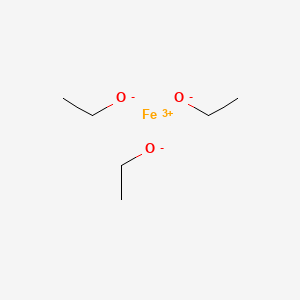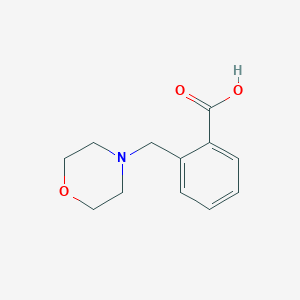
5-O-Metilgenisteína
Descripción general
Descripción
5-O-Methylgenistein is a naturally occurring isoflavonoid compound found in various plants, including Dissotis perkinsiae and Adenocarpus mannii. It is known for its moderate antibacterial activities and potential cytotoxic effects against certain cancer cell lines . 5-O-Methylgenistein is also referred to as 4′,7-dihydroxy-5-methoxyisoflavone and has been studied for its bioactive properties.
Aplicaciones Científicas De Investigación
5-O-Methylgenistein has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds. In biology and medicine, isoprunetin has shown potential as an antibacterial and anticancer agent . It exhibits moderate antibacterial activity against various bacterial pathogens and cytotoxic effects against human lung cancer cell lines . In the industry, isoprunetin is used in the development of nutraceuticals and natural products .
Mecanismo De Acción
Target of Action
5-O-Methylgenistein, also known as Isoprunetin, is an O-methylated isoflavone It has been suggested that it may show free radical scavenging activity , indicating that it could interact with reactive oxygen species in the body.
Mode of Action
The interaction of 5-O-Methylgenistein with its targets leads to a decrease in the concentration of free radicals in the body . This suggests that 5-O-Methylgenistein acts as an antioxidant, neutralizing harmful free radicals and thereby preventing cellular damage.
Biochemical Pathways
Given its potential role as a free radical scavenger , it may be involved in pathways related to oxidative stress and inflammation. By neutralizing free radicals, 5-O-Methylgenistein could potentially disrupt the signaling pathways that these molecules are involved in, leading to a reduction in oxidative stress and inflammation.
Pharmacokinetics
It is known that 5-o-methylgenistein is practically insoluble in water , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 5-O-Methylgenistein’s action are likely related to its potential antioxidant activity . By neutralizing free radicals, 5-O-Methylgenistein could prevent oxidative damage to cells and molecules in the body. This could have various downstream effects, such as reducing inflammation and preventing damage to cellular structures.
Análisis Bioquímico
Biochemical Properties
Isoprunetin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit antibacterial activity against pathogens such as Salmonella typhimurium and methicillin-resistant Staphylococcus epidermidis . Isoprunetin interacts with enzymes involved in these pathogens’ metabolic pathways, inhibiting their growth and proliferation. Additionally, Isoprunetin has demonstrated cytotoxic effects against human lung cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
Isoprunetin influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Isoprunetin induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, Isoprunetin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells . Its impact on cellular metabolism includes altering the metabolic flux and reducing the availability of essential metabolites for cancer cell survival .
Molecular Mechanism
The molecular mechanism of Isoprunetin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Isoprunetin binds to specific enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . For instance, it inhibits the activity of enzymes involved in the biosynthesis of nucleotides, thereby impairing DNA replication and cell division in cancer cells . Additionally, Isoprunetin modulates gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoprunetin have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Isoprunetin has shown stability under various experimental conditions, maintaining its bioactivity over extended periods Long-term studies have indicated that Isoprunetin can induce sustained cytotoxic effects in cancer cells, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Isoprunetin vary with different dosages in animal models. Studies have shown that low to moderate doses of Isoprunetin exhibit significant anticancer and antibacterial activities without causing severe toxicity . High doses of Isoprunetin may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of Isoprunetin plateau at certain dosages, indicating the importance of optimizing dosage regimens for maximum efficacy and minimal toxicity .
Metabolic Pathways
Isoprunetin is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or exhibit altered bioactivity compared to the parent compound. Isoprunetin’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Isoprunetin is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with efflux transporters belonging to the ATP-binding cassette (ABC) family and solute carrier (SLC) family members, facilitating its movement across cell membranes . These transporters play a critical role in determining the bioavailability and tissue distribution of Isoprunetin. Additionally, Isoprunetin’s localization and accumulation within specific tissues and organs influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Isoprunetin is essential for understanding its activity and function. Isoprunetin is primarily localized in the cytoplasm and nucleus of cells . It may also target specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing Isoprunetin to specific subcellular compartments, influencing its bioactivity and therapeutic potential .
Métodos De Preparación
5-O-Methylgenistein can be synthesized through several methods. One common synthetic route involves the selective acetylation of genistein to produce 7,4′-diacetoxy-5-hydroxyisoflavone, followed by methylation and subsequent deacetylation to yield isoprunetin . The reaction conditions typically involve the use of acetic anhydride and pyridine for acetylation, dimethyl sulfate and potassium carbonate for methylation, and sodium bicarbonate for deacetylation . Industrial production methods may involve the extraction of isoprunetin from plant sources, such as Dissotis perkinsiae and Adenocarpus mannii .
Análisis De Reacciones Químicas
5-O-Methylgenistein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfate for methylation and acetic anhydride for acetylation . The major products formed from these reactions include 7,4′-diacetoxy-5-methoxyisoflavone and 7,4′-diacetoxy-5-hydroxyisoflavone . Additionally, isoprunetin can form glycosides, such as isoprunetin 7-O-glucoside, which exhibit different bioactive properties .
Comparación Con Compuestos Similares
5-O-Methylgenistein is similar to other isoflavonoids, such as genistein, daidzein, and formononetin . These compounds share structural similarities and exhibit similar bioactive properties, including antibacterial and anticancer activities. isoprunetin is unique in its specific molecular structure, which includes a methoxy group at the 5-position, distinguishing it from other isoflavonoids
Propiedades
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSINCDVRUMTOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196598 | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-98-6 | |
| Record name | Isoprunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4569-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-O-METHYLGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2UG76ML8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for isoprunetin?
A1: Isoprunetin has demonstrated interesting biological activities, particularly related to its estrogenic and anti-estrogenic properties. Studies have shown that it can inhibit estradiol-induced transcriptional activity in a yeast-based estrogen receptor assay []. Furthermore, isoprunetin, along with other compounds, exhibited inhibitory effects against lipopolysaccharide-induced interleukin-6 release in RAW264.7 macrophages, highlighting its potential anti-inflammatory properties [].
Q2: How does isoprunetin interact with the estrogen receptor?
A2: While the exact mechanism is not fully elucidated within these papers, isoprunetin, like other flavonoids, is thought to exert its estrogenic and anti-estrogenic effects by interacting with estrogen receptors (ERs). It can act as an agonist or antagonist depending on the cell type, receptor subtype, and concentration [, ]. In some instances, isoprunetin demonstrated low binding affinity for estrogen receptors, suggesting a potential for weaker interaction compared to stronger binders like genistein [].
Q3: What is the molecular formula and weight of isoprunetin?
A3: Isoprunetin has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol.
Q4: What analytical techniques have been used to identify and quantify isoprunetin in plant extracts?
A5: A combination of techniques has been employed to isolate, identify and characterize isoprunetin. These include solvent extraction, chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [, ], and spectroscopic techniques such as UV, IR, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) [, , , , ].
Q5: Have any computational studies been performed on isoprunetin?
A6: While the provided research doesn't directly involve computational studies on isoprunetin, a study on Cleome amblyocarpa utilized molecular docking to assess the binding affinities of various isolated compounds, including structurally related flavonoids, with the COVID-19 main protease []. This approach could potentially be extended to explore isoprunetin's interactions with relevant biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


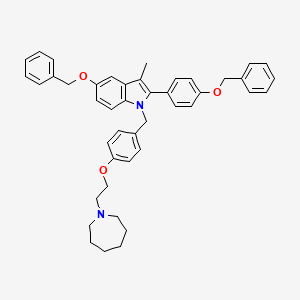




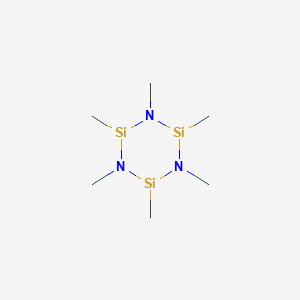

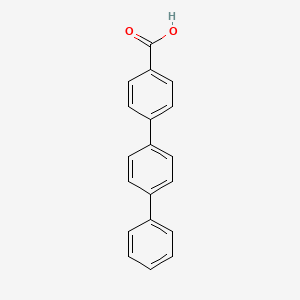
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
